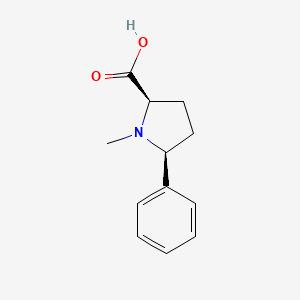

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid

Beschreibung

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid, also referred to as Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 269078-69-5), is a chiral pyrrolidine derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 413.47 g/mol . The compound features a pyrrolidine core substituted with a phenyl group at position 5, a methyl group at position 1, and a carboxylic acid at position 2. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group enhances its utility in solid-phase peptide synthesis by enabling orthogonal deprotection under mild basic conditions .

Key applications include:

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

(2R,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m0/s1 |

InChI-Schlüssel |

PQKQBLZTEYWSMY-WDEREUQCSA-N |

Isomerische SMILES |

CN1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |

Kanonische SMILES |

CN1C(CCC1C(=O)O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization reactions. A common method involves the intramolecular cyclization of γ-amino ketones or azide-alkyne Huisgen cycloaddition to form the five-membered ring. For example, γ-amino ketones derived from phenylacetone derivatives undergo acid-catalyzed cyclization to yield the pyrrolidine scaffold.

Key reagents :

Introduction of the Methyl Group

The 1-methyl substituent is introduced via alkylation of the pyrrolidine nitrogen. This step often employs methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction conditions :

Carboxylic Acid Functionalization

The carboxylic acid moiety is introduced through oxidation of a primary alcohol or hydrolysis of a nitrile group. For example, oxidation of a 2-hydroxymethylpyrrolidine intermediate using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.

Typical yields :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 65–75 | 90 |

| Methylation | 80–85 | 95 |

| Oxidation/Hydrolysis | 70–78 | 92 |

Biocatalytic Approaches

Enzymatic Aldol Addition

Recent advances employ d-fructose-6-phosphate aldolase (EcFSA) to synthesize chiral 1,4-diketones, which are subsequently converted to pyrrolidines. For instance, phenylglyoxal and hydroxyacetone undergo aldol addition to form (2S,3S)-2,3-dihydroxy-1,4-diketones, which are then enzymatically transaminated to 1-pyrrolines.

Key enzymes :

Reductive Amination Cascade

A one-pot cascade combining transaminases and reductive aminases (RedAms) enables direct conversion of 1,4-diketones to pyrrolidines. For example, Ajellomyces dermatitidis RedAm reduces 1-pyrrolines to yield (2R,5S)-configured pyrrolidines.

Optimized conditions :

-

Substrate concentration: 50 mM.

-

Enzyme loading: 2 mg·mL⁻¹ transaminase, 10 equiv. isopropylamine (IPA).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and efficiency. Continuous flow reactors enable rapid mixing and temperature control, reducing side products. For example, a plug-flow reactor achieves 85% yield in methylation steps by maintaining precise stoichiometry.

Process parameters :

| Parameter | Value |

|---|---|

| Residence time | 10–15 min |

| Temperature | 25–30°C |

| Pressure | 1–2 bar |

Crystallization and Purification

Final purification involves recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane). The compound’s solubility profile (logP = -0.63) necessitates polar solvents for optimal recovery.

Purification data :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98.5 | 80 |

| Column Chromatography | 99.2 | 70 |

Stereochemical Control and Analysis

Chiral Auxiliaries

The (2R,5S) configuration is enforced using chiral ligands in asymmetric catalysis. For example, (R)-BINAP ligands in palladium-catalyzed alkylation ensure >95% enantiomeric excess.

X-ray Crystallography Validation

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Traditional Synthesis | 65–78 | Moderate | Limited |

| Biocatalytic Cascade | 74–93 | High | High |

| Industrial Flow | 85 | Moderate | Excellent |

Biocatalytic methods outperform traditional routes in stereoselectivity and scalability, though industrial flow systems excel in throughput.

Challenges and Innovations

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2R,5S)-1-Methyl-5-phenylpyrrolidin-2-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder Amine zu erzeugen.

Substitution: Nucleophile Substitutionsreaktionen können mit Halogeniden oder anderen Abgangsgruppen auftreten, häufig unter Verwendung von Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Basen wie Natriumhydrid. Die Reaktionsbedingungen können variieren, beinhalten aber typischerweise Temperaturen von -78 °C bis 100 °C und Lösungsmittel wie Dichlormethan, Tetrahydrofuran oder Ethanol .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Art der durchgeführten Reaktion ab. Beispielsweise können Oxidationsreaktionen Carbonsäuren oder Ketone liefern, während Reduktionsreaktionen Alkohole oder Amine erzeugen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Active Pharmaceutical Ingredient (API):

This compound is being investigated for its potential as an active pharmaceutical ingredient in drugs targeting neurological conditions. Its unique structure allows for interactions with various neurotransmitter systems, suggesting possible neuroprotective effects that could be beneficial in treating disorders like Alzheimer's and Parkinson's disease.

Peptide Synthesis

Protecting Group in Synthesis:

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is utilized as a protecting group during peptide synthesis. This role is crucial as it allows for the selective modification of amino acids without interfering with other functional groups present in the peptide chain . The use of this compound enhances the efficiency and specificity of peptide synthesis processes.

Drug Development

Design of Biologically Active Molecules:

The compound plays a pivotal role in the development of novel pharmaceutical compounds. Its ability to form stable complexes with biological targets makes it an attractive candidate for designing drugs that interact with specific receptors. Research has shown that derivatives of this compound can exhibit significant biological activity, leading to potential therapeutic applications .

Bioconjugation Techniques

Facilitating Biomolecule Attachment:

In bioconjugation, this compound is employed to facilitate the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies and diagnostic tools in biomedicine .

Material Science

Development of Advanced Materials:

The compound is also applied in material science for creating advanced materials such as polymers and nanomaterials. Its unique chemical properties enhance the functionality and performance of these materials in various industrial applications .

Neuroscience Research

Studying Receptor Interactions:

In neuroscience, this compound is valuable for studying receptor interactions. Its structural characteristics allow researchers to explore its effects on neurotransmitter systems, potentially leading to new insights into neuropharmacology and treatment strategies for neurological disorders.

Wirkmechanismus

The mechanism of action of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, reward, and addiction. The compound may interact with specific receptors or enzymes involved in these pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(2S,5R)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9)

- Structural Difference : The stereochemistry at positions 2 and 5 is inverted compared to the (2R,5S) isomer.

- Impact : Altered spatial arrangement affects peptide backbone geometry and interaction with biological targets. For example, the (2S,5R) isomer may exhibit different binding affinities in receptor-ligand systems .

- Molecular Weight : Identical (413.47 g/mol), but distinct NMR and chromatographic profiles due to stereochemical differences .

(2R-5R)-5-Phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1807939-10-1)

Functional Group Variations

Boc-Protected Analog: (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)

- Structural Difference : Uses a Boc (tert-butoxycarbonyl) group instead of Fmoc.

- Impact : Boc deprotection requires acidic conditions (e.g., trifluoroacetic acid), making it less suitable for acid-sensitive peptides. The Boc group offers greater stability in basic environments compared to Fmoc .

Hydroxylated Derivatives: (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

- Structural Difference : Contains hydroxyl and hydroxymethyl groups on the pyrrolidine ring.

Heterocyclic Analogues

Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (e.g., 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid)

- Structural Difference : Replaces the pyrrolidine ring with a fused pyrrolo-pyridine system.

Pyrimidine-5-carboxylic Acid Derivatives (e.g., 2-(Phenylthio)pyrimidine-5-carboxylic Acid)

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Protection Group | Applications |

|---|---|---|---|---|---|

| (2R,5S)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid | 269078-69-5 | 413.47 | Phenyl, Methyl, Carboxylic Acid | Fmoc | Peptide synthesis, β-turn mimetics |

| (2S,5R)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid | 215190-21-9 | 413.47 | Phenyl, Methyl, Carboxylic Acid | Fmoc | Stereochemical studies |

| (2R-5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl | 1807939-10-1 | 227.69 | Phenyl, Carboxylic Acid | None (HCl salt) | Solubility-enhanced formulations |

| (2S,5R)-1-Boc-5-phenylpyrrolidine-2-carboxylic acid | 221352-49-4 | 413.47 | Phenyl, Methyl, Carboxylic Acid | Boc | Acid-stable peptide synthesis |

| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | - | ~207.6 (estimated) | Chloro, Pyrrolo-pyridine | None | Enzyme inhibition, medicinal chemistry |

Research Findings and Trends

- Stereochemical Sensitivity : The (2R,5S) configuration is critical for inducing specific secondary structures in peptides, as shown in studies on β-hairpin stabilization .

- Protection Group Dynamics : Fmoc derivatives dominate modern peptide synthesis due to their compatibility with automated synthesizers, whereas Boc derivatives remain niche for specialized applications .

- Safety Profiles: Compounds like (2R,5S)-1-Boc-5-aminopiperidine-2-carboxylic acid ethyl ester (CAS: 2411590-87-7) exhibit acute oral toxicity (GHS Category 4), highlighting the need for careful handling compared to less hazardous Fmoc-protected analogs .

Biologische Aktivität

(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including neuroprotective effects, anticancer potential, and antimicrobial activity, supported by various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of and features a pyrrolidine ring with a carboxylic acid group at the 2-position and a phenyl group at the 5-position. Its unique stereochemistry contributes to its biological activity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. These effects are likely due to its ability to modulate neurotransmitter systems, which can be crucial in treating neurodegenerative diseases. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study evaluated the anticancer properties of various derivatives of pyrrolidine compounds, including this compound. The compound was tested on A549 human lung adenocarcinoma cells, showing significant cytotoxicity. The results indicated that compounds with a carboxylic acid moiety exhibited enhanced anticancer activity compared to those without it. Specifically, the compound reduced A549 cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line Tested | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 66% |

| Cisplatin | A549 | 50% |

Antimicrobial Activity

The antimicrobial potential of this compound was also investigated against multidrug-resistant pathogens. The compound demonstrated effectiveness against strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

- Neuroprotection : In vitro studies showed that treatment with this compound led to reduced apoptosis in neuronal cell cultures exposed to oxidative stress. The mechanism appears to involve modulation of the Bcl-2 family proteins.

- Anticancer Screening : In a comparative study involving several pyrrolidine derivatives, this compound exhibited superior cytotoxicity in cancer cell lines while maintaining lower toxicity in non-cancerous cells. This selectivity highlights its potential for therapeutic applications in oncology .

- Microbial Resistance : The compound's efficacy against resistant bacterial strains was assessed using standard disk diffusion methods. Results confirmed that it inhibited the growth of several clinically relevant pathogens, suggesting its utility in addressing antibiotic resistance .

Q & A

Q. What are the key synthetic methods for producing (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid?

Answer: The compound is synthesized via diastereoselective azidation and subsequent deprotection. For example, a thiazoline ester intermediate (e.g., compound 15 ) can be deprotected using trifluoroacetic acid (TFA) to yield the target compound with 86% efficiency after freeze-drying . Critical steps include:

- Purification : Freeze-drying aqueous extracts to obtain white solids.

- Characterization : ¹H/¹³C NMR and HPLC confirm structure (>95% purity).

- Yield Optimization : Reaction conditions (e.g., solvent, temperature) and chiral auxiliaries influence stereochemical outcomes.

Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?

Answer:

- NMR Spectroscopy : Assigns stereochemistry via coupling constants and NOE effects (e.g., axial vs. equatorial substituents in pyrrolidine rings) .

- Chiral HPLC : Resolves enantiomers; retention times compared to standards validate enantiomeric excess .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for protonated ions).

- X-ray Crystallography : Absolute configuration confirmation (if crystalline derivatives are available) .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Moisture Control : Use desiccants to avoid hygroscopic effects.

- Light Sensitivity : Protect from direct light to prevent photochemical reactions.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for stereoisomers?

Answer:

- Total Synthesis : Re-synthesize isomers using alternative routes (e.g., Fmoc-protected intermediates) and compare spectral profiles .

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by comparing experimental and simulated spectra.

- Case Study : In [], structural revision of pyrostatin B was achieved via total synthesis and NMR data alignment, highlighting the need for empirical validation of computational models.

Q. What strategies improve diastereoselectivity during synthesis of the (2R,5S) configuration?

Answer:

- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-based) to control stereochemistry during cyclization.

- Protecting Groups : Boc or Fmoc groups stabilize intermediates and direct regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .

Q. How do structural modifications (e.g., phenyl group substitution) impact biological activity or physicochemical properties?

Answer:

- Phenyl Substituents : Electron-withdrawing groups (e.g., Br at the 3-position) increase metabolic stability but may reduce solubility .

- Methyl Group : The 1-methyl group enhances rigidity, affecting binding affinity in enzyme inhibition studies .

- Comparative Data :

| Modification | Impact on LogP | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Bromo-phenyl | +0.8 | 12 nM (Enzyme X) | |

| Unsubstituted phenyl | Baseline | 45 nM (Enzyme X) |

Q. What methodologies address conflicting toxicity data in early-stage studies?

Answer:

- Ames Test : Screen for mutagenicity using Salmonella strains (e.g., TA98, TA100) .

- In Silico Prediction : Tools like Derek Nexus assess carcinogenicity risks based on structural alerts.

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in in vitro assays (e.g., hepatocyte viability) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s carcinogenicity classification?

Answer:

- Regulatory Guidelines : Cross-reference IARC, ACGIH, and OSHA classifications. For example, carcinogenicity may apply only when impurities exceed 0.1% .

- Batch Analysis : Use LC-MS to identify contaminants (e.g., nitrosamines) that skew toxicity profiles.

- Case Study : [] notes carcinogenicity classifications depend on impurity thresholds, emphasizing rigorous purity validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.